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Compound of Interest

Compound Name: PF-05186462

Cat. No.: B3181772

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development
of novel analgesics due to its key role in human pain signaling. A diverse range of inhibitors are
currently in various stages of preclinical and clinical development. A thorough understanding of
their pharmacokinetic (PK) profiles is essential for predicting their clinical viability, determining
appropriate dosing regimens, and anticipating potential drug-drug interactions. This guide
provides a comparative overview of the available pharmacokinetic data for several prominent
Navl.7 inhibitors.

Summary of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for a selection of Navl1.7
inhibitors that have been evaluated in human clinical trials or are in late-stage preclinical
development. It is important to note that direct cross-study comparisons should be made with
caution due to differences in study design, patient populations, and analytical methods.
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reviewed sources. The data for the four Pfizer compounds are presented as ranges observed

in a human microdose study.[1][2]
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Pfizer's Arylsulfonamide Series (PF-05089771, PF-
05150122, PF-05186462, and PF-05241328)

Pfizer investigated a series of potent and selective arylsulfonamide Navl.7 inhibitors in a
human microdose study to evaluate their pharmacokinetic properties at an early stage.[1][2]
This study allowed for the characterization of intravenous and oral pharmacokinetics of four
compounds. The results demonstrated a wide range in plasma clearance (45 to 392
mL/min/kg), volume of distribution (13 to 36 L/kg), and oral bioavailability (38 to 110%).[1][2]
Based on the human pharmacokinetic data and subsequent modeling, PF-05089771 was
selected as the most promising candidate for further development.[1]

Vixotrigine (BIIB074)

Vixotrigine, developed by Biogen, is a voltage- and use-dependent sodium channel blocker that
has been investigated for the treatment of various neuropathic pain conditions. In a Phase |
study involving healthy volunteers, orally administered vixotrigine demonstrated a time to
maximum plasma concentration (Tmax) of 1-2 hours and a terminal half-life of approximately
11 hours.[3][4] The maximum observed plasma concentration (Cmax) and the area under the
concentration-time curve (AUC) were found to increase with the dose.[3][4]

DS-1971a

DS-1971a is a potent and selective Nav1.7 inhibitor discovered by Daiichi Sankyo. Human
mass balance studies have been conducted for this compound.[5] These studies revealed that
DS-1971a is metabolized to form a major human-specific (disproportionate) metabolite, M1,
through a process mediated by the cytochrome P450 enzyme CYP2C8.[5][6][7] While this
provides valuable insight into its metabolic fate, detailed human pharmacokinetic parameters
such as half-life, clearance, and bioavailability are not yet publicly available.

JNJ-63955918

JNJ-63955918 is a potent and highly selective peptide inhibitor of Navl1.7, derived from a
tarantula venom peptide, that acts as a closed-state blocker.[8] Currently, this compound
appears to be in the preclinical stage of development, and as such, there is no publicly
available human pharmacokinetic data.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b3181772?utm_src=pdf-body
https://www.researchgate.net/publication/295246146_Clinical_Micro-Dose_Studies_to_Explore_the_Human_Pharmacokinetics_of_Four_Selective_Inhibitors_of_Human_Nav17_Voltage-Dependent_Sodium_Channels
https://pubmed.ncbi.nlm.nih.gov/26895021/
https://www.researchgate.net/publication/295246146_Clinical_Micro-Dose_Studies_to_Explore_the_Human_Pharmacokinetics_of_Four_Selective_Inhibitors_of_Human_Nav17_Voltage-Dependent_Sodium_Channels
https://pubmed.ncbi.nlm.nih.gov/26895021/
https://www.researchgate.net/publication/295246146_Clinical_Micro-Dose_Studies_to_Explore_the_Human_Pharmacokinetics_of_Four_Selective_Inhibitors_of_Human_Nav17_Voltage-Dependent_Sodium_Channels
https://pmc.ncbi.nlm.nih.gov/articles/PMC8301589/
https://www.researchgate.net/publication/347705164_Safety_Tolerability_and_Pharmacokinetics_of_Single_and_Repeat_Doses_of_Vixotrigine_in_Healthy_Volunteers
https://pmc.ncbi.nlm.nih.gov/articles/PMC8301589/
https://www.researchgate.net/publication/347705164_Safety_Tolerability_and_Pharmacokinetics_of_Single_and_Repeat_Doses_of_Vixotrigine_in_Healthy_Volunteers
https://pubmed.ncbi.nlm.nih.gov/34930785/
https://pubmed.ncbi.nlm.nih.gov/34930785/
https://www.researchgate.net/publication/364716623_Physiologically_based_pharmacokinetic_modeling_for_quantitative_prediction_of_exposure_to_a_human_disproportionate_metabolite_of_the_selective_Nav17_inhibitor_DS-1971a_a_mixed_substrate_of_cytochrome_
https://pubmed.ncbi.nlm.nih.gov/36273823/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5206724/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3181772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily derived from early-phase
human clinical trials and preclinical studies. The general methodologies employed in these
studies are outlined below.

Human Microdose Studies

For the Pfizer compounds, a human microdose study was conducted. This type of study
involves the administration of a very small, sub-pharmacological dose of a drug candidate
(typically less than 100 micrograms) to human volunteers.[9] The primary goal is to obtain early
human pharmacokinetic data, such as clearance, volume of distribution, and absolute
bioavailability, with minimal risk to the subjects.[9] Following administration, plasma samples
are collected at various time points and analyzed using highly sensitive analytical techniques
like accelerator mass spectrometry (AMS) or liquid chromatography-tandem mass
spectrometry (LC-MS/MS) to measure the low concentrations of the drug.[10] Pharmacokinetic
parameters are then calculated using noncompartmental analysis of the plasma concentration-
time data.[1][2]

Single and Multiple Ascending Dose (SAD/MAD) Studies

The pharmacokinetic profile of Vixotrigine was evaluated in Phase | single ascending dose
(SAD) and multiple ascending dose (MAD) studies in healthy volunteers.[3][4] In SAD studies,
a small group of subjects receives a single dose of the drug, and pharmacokinetic parameters
are assessed. In MAD studies, subjects receive multiple doses of the drug over a period of time
to evaluate its accumulation and steady-state pharmacokinetics. Blood samples are collected
at predetermined time points after drug administration to determine the plasma concentration of
the drug over time. Standard noncompartmental methods are then used to determine key
pharmacokinetic parameters.[3][4]

Visualizing the Pharmacokinetic Workflow

The following diagram illustrates a generalized workflow for the assessment of the
pharmacokinetic profile of a new drug candidate, from preclinical evaluation to clinical studies.
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Caption: A flowchart illustrating the typical stages of pharmacokinetic evaluation in drug
development.
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Nav1l.7 Signaling Pathway and Inhibition

The Navl1.7 channel is a key component of the pain signaling pathway. The diagram below
illustrates its role in nociceptive neurons and the mechanism of action of its inhibitors.

Role of Nav.7 in Pain Signaling and Inhibition

Nociceptive Neuron

Click to download full resolution via product page

Caption: A diagram showing the role of Nav1.7 in pain signal transmission and its inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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